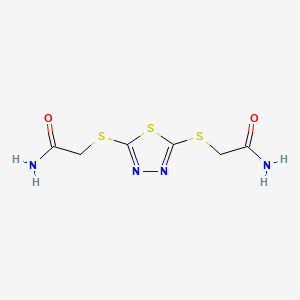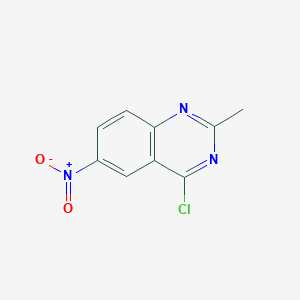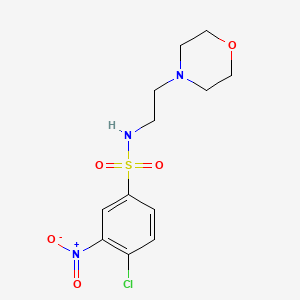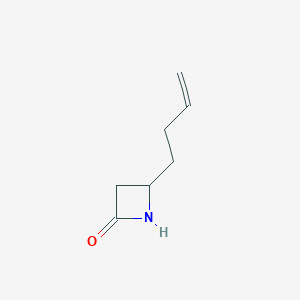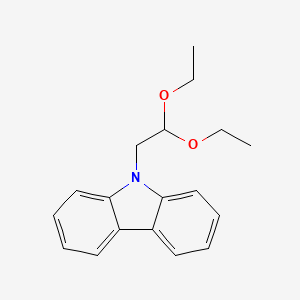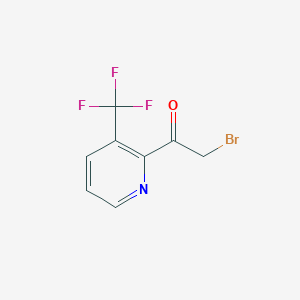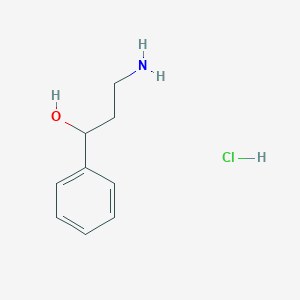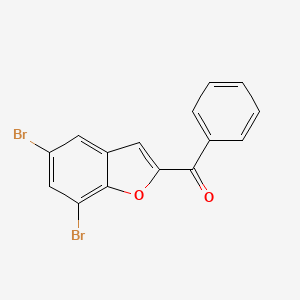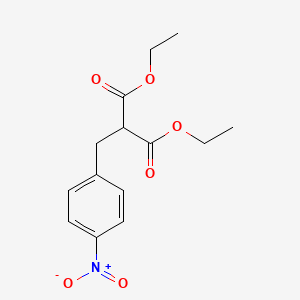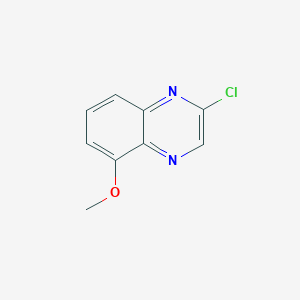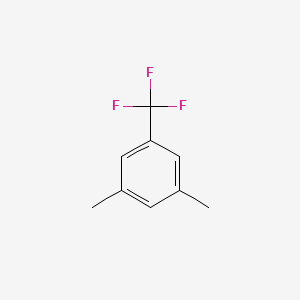
1,3-dimethyl-5-(trifluoromethyl)benzene
描述
1,3-Dimethyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two methyl groups and one trifluoromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene derivatives. For instance, the trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide . Another method includes the lithiation of 1,3-dimethylbenzene followed by reaction with trifluoromethylating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product. The use of catalysts such as aluminum chloride or boron trifluoride is common in these processes .
化学反应分析
Types of Reactions: 1,3-Dimethyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1,3-dimethyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1,3,5-trimethylbenzene.
Substitution: Formation of halogenated derivatives like 1,3-dimethyl-5-(chloromethyl)benzene.
科学研究应用
1,3-Dimethyl-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique electronic properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity
作用机制
The mechanism by which 1,3-dimethyl-5-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to participate in electrophilic and nucleophilic reactions. This group also increases the lipophilicity of the compound, facilitating its interaction with biological membranes and proteins .
相似化合物的比较
1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups, leading to different reactivity and applications.
1,3-Dimethylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, offering a balance between reactivity and stability.
Uniqueness: 1,3-Dimethyl-5-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination makes it a valuable compound in various chemical syntheses and applications .
属性
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-7(2)5-8(4-6)9(10,11)12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOVHJVQCKHLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607051 | |
| Record name | 1,3-Dimethyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86845-29-6 | |
| Record name | 1,3-Dimethyl-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86845-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,1'-Binaphthalen]-2-ol](/img/structure/B3033041.png)
![4-[(E)-2-(4-nitrophenyl)vinyl]pyridine](/img/structure/B3033043.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3033044.png)
